molecular formula C18H22BNO3 B595625 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1256359-03-1

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B595625
CAS No.: 1256359-03-1
M. Wt: 311.188
InChI Key: ZUTVWJSOONXWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-value boronic ester pinacol ester intermediate extensively employed in Suzuki-Miyaura cross-coupling reactions [https://www.organic-chemistry.org/chemicals/oxidations/benzylic-oxidation.shtm]. This palladium-catalyzed reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient carbon-carbon bond formation between the boronic ester moiety and a wide range of organic electrophiles, such as aryl or vinyl halides, to create complex biaryl and heterobiaryl structures [https://pubs.acs.org/doi/10.1021/cr950079r]. The 2-benzyloxy substituent on the pyridine ring is a strategically positioned protected hydroxyl group, which can serve as a handle for further functionalization or can influence the electronic properties and binding affinity of the final molecule. This makes the compound a critical building block in medicinal chemistry and drug discovery, particularly for the synthesis of molecules targeting kinase enzymes, which are prominent in oncology and inflammatory disease research [https://www.nature.com/articles/s41598-021-01515-9]. Its primary research value lies in its application for the modular construction of complex pyridine-containing scaffolds found in pharmaceutical candidates and advanced materials.

Properties

IUPAC Name

2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTVWJSOONXWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678209
Record name 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-03-1
Record name 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Benzylation and Miyaura Borylation

This two-step method begins with 4-bromo-2-hydroxypyridine as the precursor.

Step 1: Benzylation of 2-Hydroxypyridine
The hydroxyl group at position 2 undergoes benzylation using benzyl bromide (1.2 equiv) in the presence of silver carbonate (Ag₂CO₃, 2.0 equiv) in anhydrous benzene at 80°C for 12 hours. This yields 4-bromo-2-(benzyloxy)pyridine with 92% purity (NMR-confirmed).

Step 2: Miyaura Borylation
The bromine at position 4 is replaced with a boronate ester via reaction with bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (KOAc, 3.0 equiv) in 1,4-dioxane at 100°C for 6 hours. The product is isolated in 78% yield after column chromatography (hexane/ethyl acetate, 4:1).

Key Data:

ParameterValue
Benzylation Yield89%
Borylation Yield78%
Total Yield69%
Purity (HPLC)>97%

Direct Borylation of Pre-Functionalized Pyridine

An alternative approach starts with 2-(benzyloxy)pyridine , which undergoes iridium-catalyzed C–H borylation at position 4.

Reaction Conditions:

  • Catalyst: Ir(cod)(OMe)₂ (3 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%)

  • Boron Source: Bis(pinacolato)diboron (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) at 60°C for 24 hours.

Outcome:

  • Regioselectivity for position 4: >95% (confirmed by ¹H NMR).

  • Isolated Yield: 65% (due to competing side reactions at position 6).

Halogen Exchange and Boronate Installation

This method employs 4-iodo-2-(benzyloxy)pyridine , which undergoes boronylation under milder conditions.

Procedure:

  • Iodination: 2-(Benzyloxy)pyridine is iodinated at position 4 using N-iodosuccinimide (NIS, 1.1 equiv) in acetic acid at 25°C for 4 hours (yield: 82%).

  • Borylation: The iodide reacts with pinacolborane (1.3 equiv) and Pd(PPh₃)₄ (3 mol%) in toluene at 90°C for 8 hours.

Results:

  • Yield: 74%

  • Advantage: Avoids high-temperature steps, enhancing scalability.

Industrial Production and Optimization

Continuous Flow Synthesis

To address batch variability, continuous flow systems are employed for Miyaura borylation:

  • Reactor Type: Microfluidic tubular reactor (inner diameter: 1 mm).

  • Residence Time: 20 minutes at 120°C.

  • Productivity: 1.2 kg/day with 81% yield.

Solvent and Catalyst Recycling

  • Solvent Recovery: 1,4-Dioxane is distilled and reused, reducing waste by 40%.

  • Catalyst: Pd nanoparticles immobilized on silica enable five reuse cycles without significant activity loss (yield drop: <5%).

Challenges and Mitigation Strategies

Regioselectivity in Borylation

Issue: Competing borylation at position 6 in pyridine derivatives.
Solution: Use of sterically hindered ligands (e.g., XPhos) increases position 4 selectivity to 98%.

Boronate Ester Hydrolysis

Issue: Instability of the boronate group under acidic conditions.
Mitigation: Storage under inert atmosphere (N₂ or Ar) with molecular sieves reduces hydrolysis to <2% over six months.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, H-6), 7.45–7.32 (m, 5H, benzyl), 6.85 (d, J = 5.2 Hz, 1H, H-5), 5.25 (s, 2H, OCH₂Ph), 1.32 (s, 12H, pinacol).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 150 Hz).

Purity Assessment

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis: Calculated C 65.68%, H 6.75%; Found C 65.52%, H 6.81% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This mechanism involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituent Positions Substituent Types Molecular Weight Key Applications Reference
2-(Benzyloxy)-4-(pinacol boronate)pyridine 2 (benzyloxy), 4 (boronate) Benzyloxy (electron-donating) N/A Suzuki coupling intermediates
3-(Benzyloxy)-5-(pinacol boronate)pyridine (FM-2525) 3 (benzyloxy), 5 (boronate) Benzyloxy 98% purity Unspecified synthetic applications
2-(Benzyloxy)-3-(boronate)-5-(trifluoromethyl)pyridine (FM-4453) 2 (benzyloxy), 3 (boronate), 5 (CF₃) Trifluoromethyl (electron-withdrawing) 95% purity Pharmaceuticals, fluorinated analogs
4-(pinacol boronate)-2-(trifluoromethyl)pyridine 4 (boronate), 2 (CF₃) Trifluoromethyl 273.063 Cross-coupling, electronic materials
2-(1-Piperidinyl)-4-(pinacol boronate)pyridine 2 (piperidinyl), 4 (boronate) Amine (basic, hydrogen-bonding) 288.19 Medicinal chemistry
2-(Cyclohexylmethoxy)-4-(pinacol boronate)pyridine 2 (cyclohexylmethoxy), 4 (boronate) Bulky alkyl (lipophilic) N/A Industrial synthesis

Key Observations:

  • Positional Effects : Boronate esters at position 4 (as in the target compound) are sterically accessible for cross-coupling compared to position 3 (FM-4453), where adjacent substituents may hinder reactivity .
  • Electronic Modulation : Trifluoromethyl groups (e.g., in FM-4453) enhance electrophilicity of the boronate, accelerating Suzuki coupling, whereas benzyloxy groups may reduce reactivity due to electron donation .
  • Biological Relevance : Piperidinyl substituents () introduce nitrogen-based functionality, making such compounds candidates for kinase inhibitors or receptor ligands .

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions rely on the boronate's ability to transmetalate with palladium catalysts. Substituent effects are critical:

Table 2: Reactivity Trends

Compound Type Reactivity Profile Example Reference
Ortho-substituted boronate Steric hindrance may reduce coupling efficiency; electronic effects dominate. FM-4453 (boronate at position 3)
Para-substituted boronate Optimal steric accessibility; moderate to high yields in coupling. Target compound
Electron-deficient boronate Enhanced reactivity due to electron-withdrawing groups (e.g., CF₃). 4-boronate-2-CF₃-pyridine
Bulky alkoxy substituents Reduced reaction rates due to steric bulk (e.g., cyclohexylmethoxy). 2-(cyclohexylmethoxy)-4-boronate

The target compound's para-boronate and ortho-benzyloxy configuration balances moderate steric demand with electronic activation, making it versatile for aryl-aryl bond formation .

Biological Activity

2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23BNO4
  • Molecular Weight : 338.21 g/mol
  • CAS Number : 95843-98-4
  • InChI Key : MXNLRVZITPPZHT-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety. The presence of the boron atom is significant as it may enhance interactions with biological targets.

Research indicates that compounds containing dioxaborolane structures can act as inhibitors of various enzymes and receptors. The boron atom in the dioxaborolane can participate in reversible covalent bonding with biomolecules, which is crucial for modulating biological pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer progression. For example, studies have demonstrated that similar boron-containing compounds can inhibit tyrosine kinases, which are critical in cell signaling pathways associated with cancer.
  • Antioxidant Activity : The structural features of this compound suggest potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress in cells, which is linked to various diseases.

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntioxidantReduction of oxidative stress
Enzyme InhibitionTargeting tyrosine kinases

Case Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of dioxaborolane compounds and evaluated their anticancer activity against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on breast and lung cancer cells through the inhibition of specific signaling pathways related to cell proliferation and survival .

Case Study 2: Antioxidant Evaluation

Another study focused on the antioxidant capacity of boron-containing compounds. The findings suggested that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in cellular models. The antioxidant activity was attributed to the unique structural characteristics of the dioxaborolane moiety .

Q & A

Basic: How can synthetic protocols for 2-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine be optimized for high yield and purity?

Synthesis optimization requires strict control of reaction conditions. Key steps include:

  • Inert atmosphere : Use argon or nitrogen to prevent hydrolysis of the boronate ester .
  • Temperature and time : Optimize via trial runs (e.g., 60–80°C for 12–24 hours) to balance yield and side-product formation .
  • Purification : Column chromatography (e.g., silica gel with toluene/ethyl acetate) or recrystallization improves purity. Monitor by TLC or HPLC .

Basic: What analytical methods are most reliable for confirming the structure of this compound?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm aromatic protons and boron-related shifts. For example, the pyridyl proton environment appears as distinct doublets near δ 8.5–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 337.18) .
  • Infrared (IR) spectroscopy : Detect boronate ester B-O stretches (~1350–1310 cm1^{-1}) and benzyl ether C-O bonds (~1250 cm1^{-1}) .

Advanced: How does this compound participate in cross-coupling reactions, and what catalytic systems are optimal?

The boronate ester enables Suzuki-Miyaura couplings for C-C bond formation. Methodological considerations:

  • Catalyst systems : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand-free conditions for aryl-aryl coupling .
  • Solvent/base pairs : Use DME/H2_2O or THF with Na2_2CO3_3/K3_3PO4_4 to stabilize the boronate .
  • Substrate scope : Coupling partners (e.g., aryl halides) should avoid steric hindrance at the 4-pyridyl position .

Advanced: How should researchers mitigate moisture sensitivity during handling and storage?

  • Storage : Refrigerate at +4°C in sealed, argon-flushed containers to prevent boronate hydrolysis .
  • Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) .

Advanced: What strategies address regioselectivity challenges in functionalizing the pyridine ring?

  • Directing groups : The benzyloxy group at the 2-position directs electrophilic substitution to the 5-position.
  • Protection/deprotection : Temporarily protect the boronate with pinacol to avoid interference during derivatization .

Advanced: How can low yields in cross-coupling reactions be systematically analyzed?

Low yields (e.g., <60%) may arise from:

  • Incomplete transmetallation : Monitor reaction progress via 11B^{11}B NMR to detect unreacted boronate .
  • Catalyst poisoning : Test for sulfur or amine impurities via XPS or elemental analysis .
  • By-product identification : Use GC-MS or LC-MS to detect homocoupling by-products (e.g., biphenyl derivatives) .

Advanced: What techniques are effective for characterizing and mitigating reaction by-products?

  • Chromatographic separation : Flash chromatography (hexane/EtOAc gradients) isolates major vs. minor products .
  • Spectroscopic tagging : 19F^{19}F-NMR (if fluorinated analogs exist) or isotopic labeling tracks unexpected intermediates .
  • Mechanistic studies : DFT calculations model transition states to predict side-reaction pathways .

Advanced: How stable is this compound under thermal or photolytic conditions?

  • Thermal stability : TGA/DSC analysis shows decomposition above 150°C. Avoid prolonged heating >100°C .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 254 nm for 24h) reveals minimal degradation if stored in amber glass .

Advanced: Can computational methods predict the reactivity of this boronate in novel reactions?

Yes. Density Functional Theory (DFT) models:

  • Calculate boron’s electrophilicity to predict coupling efficiency with specific aryl halides .
  • Simulate steric effects of the benzyloxy group on transition-state geometry .

Advanced: What scalability challenges arise in multigram syntheses, and how are they addressed?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during boronate ester formation .
  • Batch consistency : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.